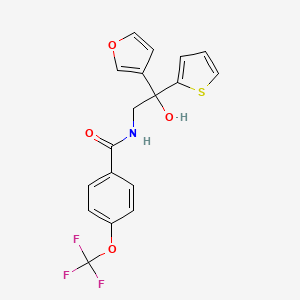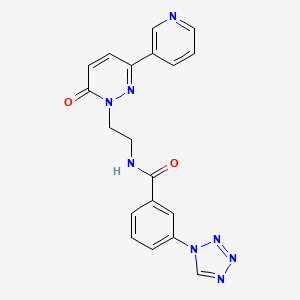
1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic organic compounds. It has a triazole ring attached to a carboxamide group and a 4-methylphenyl group. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, a carboxamide group, and a 4-methylphenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, such as N-alkylation, N-arylation, and S-alkylation. The reactivity of this specific compound would depend on the positions of the substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been a subject of interest due to their potential in various chemical synthesis and modification processes. Research into similar triazole derivatives, such as the synthesis of 4-(benzotriazol-1-yl)-1,2,3-triazole structures, has highlighted the versatility of these compounds in chemical reactions. These studies provide insights into the chemical behavior and structural confirmation of triazole derivatives, which can be extended to understand the properties and potential applications of 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in chemical synthesis (Biagi et al., 1996).
Antimicrobial Activity
The antimicrobial properties of 1H-1,2,3-triazole-4-carboxamides have been widely explored, indicating the potential for 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in this area. Research on analogous triazole carboxamides has revealed moderate to good antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that similar compounds could serve as a basis for developing new antimicrobial agents, highlighting the importance of further investigations into their bioactivity profiles (Pokhodylo et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)13-8-6-12(5)7-9-13/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKTCKBDMETEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)


![3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2588641.png)
![7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)
![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)
![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)
![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2588653.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2588655.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2588658.png)